molecular formula C11H21ClN2O2 B1524768 tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride CAS No. 1481613-19-7

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride

Cat. No.: B1524768
CAS No.: 1481613-19-7
M. Wt: 248.75 g/mol
InChI Key: SOWIWXWBCDDZID-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-diazaspiro[34]octane-2-carboxylate Hydrochloride is a chemical compound with the molecular formula C11H20N2O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere (such as nitrogen or argon) and controlling the temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for scale, efficiency, and safety. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as amines or alcohols). The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound. These products can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11;/h12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWIWXWBCDDZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481613-19-7
Record name tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride
Reactant of Route 2
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride
Reactant of Route 3
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride
Reactant of Route 5
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride
Reactant of Route 6
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride

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